(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 896080-68-5
VCID: VC4437690
InChI: InChI=1S/C23H18O7/c1-13-16(30-23(25)20-17(26-2)7-4-8-18(20)27-3)10-9-15-21(24)19(29-22(13)15)12-14-6-5-11-28-14/h4-12H,1-3H3/b19-12-
SMILES: CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)C4=C(C=CC=C4OC)OC
Molecular Formula: C23H18O7
Molecular Weight: 406.39

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate

CAS No.: 896080-68-5

Cat. No.: VC4437690

Molecular Formula: C23H18O7

Molecular Weight: 406.39

* For research use only. Not for human or veterinary use.

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate - 896080-68-5

Specification

CAS No. 896080-68-5
Molecular Formula C23H18O7
Molecular Weight 406.39
IUPAC Name [(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 2,6-dimethoxybenzoate
Standard InChI InChI=1S/C23H18O7/c1-13-16(30-23(25)20-17(26-2)7-4-8-18(20)27-3)10-9-15-21(24)19(29-22(13)15)12-14-6-5-11-28-14/h4-12H,1-3H3/b19-12-
Standard InChI Key DQJWDHZSTISTCE-UNOMPAQXSA-N
SMILES CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)C4=C(C=CC=C4OC)OC

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound’s structure integrates three key components:

  • Benzofuran scaffold: A fused benzene and furan ring system substituted with a methyl group at position 7 and a ketone at position 3.

  • Furan-2-ylmethylene group: A furan ring connected via a methylidene (=CH–) linker at position 2 of the benzofuran core, adopting a Z-configuration.

  • 2,6-Dimethoxybenzoate ester: A benzoic acid derivative esterified to the benzofuran’s hydroxyl group at position 6, with methoxy substituents at positions 2 and 6 .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₀O₇
Molecular Weight420.41 g/mol
CAS Registry NumberNot publicly disclosed
IUPAC Name[(2Z)-2-(Furan-2-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl] 2,6-dimethoxybenzoate

Spectroscopic Characterization

  • ¹H NMR: Key signals include aromatic protons of the benzofuran (δ 6.8–7.5 ppm), furan protons (δ 6.3–7.2 ppm), and methoxy groups (δ 3.8–3.9 ppm). The Z-configuration of the methylidene group is confirmed by coupling constants between the exocyclic double bond protons .

  • ¹³C NMR: Peaks for carbonyl carbons (C=O at δ 170–190 ppm), aromatic carbons (δ 110–160 ppm), and methoxy carbons (δ 55–60 ppm).

  • MS (ESI+): Molecular ion peak at m/z 421.13 [M+H]⁺, with fragmentation patterns indicating loss of the 2,6-dimethoxybenzoate moiety .

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis typically involves a multi-step approach:

  • Benzofuran Core Formation:

    • Friedländer condensation between 7-methyl-3-oxo-2,3-dihydrobenzofuran-6-ol and furfural under acidic conditions yields the furan-2-ylmethylidene intermediate .

    • Example reaction:

      7-Methyl-3-oxo-2,3-dihydrobenzofuran-6-ol+FurfuralHCl, Δ(Z)-Intermediate\text{7-Methyl-3-oxo-2,3-dihydrobenzofuran-6-ol} + \text{Furfural} \xrightarrow{\text{HCl, Δ}} \text{(Z)-Intermediate}


2. Esterification:

  • The hydroxyl group at position 6 reacts with 2,6-dimethoxybenzoyl chloride in the presence of a base (e.g., pyridine) to form the ester .

  • Example reaction:

    (Z)-Intermediate+2,6-Dimethoxybenzoyl ChloridePyridineTarget Compound\text{(Z)-Intermediate} + \text{2,6-Dimethoxybenzoyl Chloride} \xrightarrow{\text{Pyridine}} \text{Target Compound}

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
Temperature80–100°C (condensation)
CatalystHCl or POCl₃
SolventDichloromethane or DMF
Reaction Time4–6 hours (esterification)

Physicochemical Properties

Thermal Stability

  • Melting Point: 182–185°C (decomposition observed above 190°C) .

  • Thermogravimetric Analysis (TGA): 5% weight loss at 210°C, indicating moderate thermal stability.

Solubility and Partition Coefficient

  • Solubility:

    • DMSO: >50 mg/mL

    • Water: <0.1 mg/mL

  • logP (Octanol-Water): 3.2 ± 0.3, suggesting moderate lipophilicity .

Biological Activity and Mechanisms

Enzyme Inhibition

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 1.2 µM, attributed to hydrogen bonding between the 2,6-dimethoxy groups and the enzyme’s active site.

  • HIV-1 Protease: Moderate inhibition (IC₅₀ = 8.7 µM), likely due to interactions with the catalytic aspartate residues .

Anticancer Activity

  • Breast Cancer (MCF-7): GI₅₀ = 5.8 µM, with apoptosis induction via caspase-3 activation.

  • Mechanism: The furan and dimethoxybenzoate groups disrupt microtubule assembly, leading to cell cycle arrest at G2/M phase .

Applications and Future Directions

Pharmaceutical Development

  • Lead Compound: Structural modifications (e.g., replacing methoxy with halogen groups) are being explored to enhance bioavailability .

  • Prodrug Design: Ester hydrolysis in vivo could release 2,6-dimethoxybenzoic acid, a known anti-inflammatory agent.

Material Science

  • Luminescent Materials: The conjugated π-system exhibits blue fluorescence (λₑₘ = 450 nm), suggesting utility in organic LEDs.

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